molecular formula C11H18O3 B14142626 (E)-Methyl 2-acetyloct-2-enoate CAS No. 122590-38-9

(E)-Methyl 2-acetyloct-2-enoate

Cat. No.: B14142626
CAS No.: 122590-38-9
M. Wt: 198.26 g/mol
InChI Key: VNYSSRPQCBDQDJ-CSKARUKUSA-N
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Description

(E)-Methyl 2-acetyloct-2-enoate is an organic compound with the molecular formula C11H18O3. It is a methyl ester derivative of 2-acetyloct-2-enoic acid. This compound is characterized by the presence of a double bond in the E-configuration, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Methyl 2-acetyloct-2-enoate can be synthesized through various methods. One common approach involves the esterification of 2-acetyloct-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-acetyloct-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated esters.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(E)-Methyl 2-acetyloct-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-acetyloct-2-enoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-acetyloct-2-enoate: Similar structure but with different stereochemistry.

    Ethyl 2-acetyloct-2-enoate: Ethyl ester derivative with similar chemical properties.

    Methyl 2-acetylhex-2-enoate: Shorter carbon chain but similar functional groups.

Uniqueness

(E)-Methyl 2-acetyloct-2-enoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of stereochemically pure compounds.

Properties

CAS No.

122590-38-9

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl (E)-2-acetyloct-2-enoate

InChI

InChI=1S/C11H18O3/c1-4-5-6-7-8-10(9(2)12)11(13)14-3/h8H,4-7H2,1-3H3/b10-8+

InChI Key

VNYSSRPQCBDQDJ-CSKARUKUSA-N

Isomeric SMILES

CCCCC/C=C(\C(=O)C)/C(=O)OC

Canonical SMILES

CCCCCC=C(C(=O)C)C(=O)OC

Origin of Product

United States

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